3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)phenol with cyclopropylmethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclopropylmethoxy group but shares the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
Cyclopropylmethoxybenzene: Contains the cyclopropylmethoxy group but lacks the trifluoromethyl group.
Uniqueness
3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is unique due to the combination of both the cyclopropylmethoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-4-3-8(15)5-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI Key |
NSFFCNTTYQQJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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